Cas no 1552600-07-3 (2-(3-ethylphenyl)methyloxirane)

2-(3-Ethylphenyl)methyloxirane is a specialized epoxide compound featuring a 3-ethylphenyl substituent attached to a methyloxirane (propylene oxide) backbone. This structure imparts reactivity typical of epoxides, making it useful as an intermediate in organic synthesis, particularly in the production of polymers, resins, or functionalized derivatives. The ethylphenyl group enhances lipophilicity, potentially improving solubility in non-polar systems. Its epoxide ring offers sites for nucleophilic attack, enabling crosslinking or further functionalization under controlled conditions. The compound may find applications in coatings, adhesives, or as a building block for pharmaceuticals and agrochemicals. Proper handling is required due to the reactivity of the epoxide group. Storage under inert conditions is recommended to maintain stability.
2-(3-ethylphenyl)methyloxirane structure
1552600-07-3 structure
商品名:2-(3-ethylphenyl)methyloxirane
CAS番号:1552600-07-3
MF:C11H14O
メガワット:162.228263378143
CID:5896271
PubChem ID:115410504

2-(3-ethylphenyl)methyloxirane 化学的及び物理的性質

名前と識別子

    • 2-[(3-Ethylphenyl)methyl]oxirane
    • 2-(3-ethylphenyl)methyloxirane
    • EN300-1855699
    • 1552600-07-3
    • インチ: 1S/C11H14O/c1-2-9-4-3-5-10(6-9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3
    • InChIKey: NBPIZESFCUAVOV-UHFFFAOYSA-N
    • ほほえんだ: O1CC1CC1=CC=CC(CC)=C1

計算された属性

  • せいみつぶんしりょう: 162.104465066g/mol
  • どういたいしつりょう: 162.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.043±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 242.7±9.0 °C(Predicted)

2-(3-ethylphenyl)methyloxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1855699-2.5g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
2.5g
$1370.0 2023-09-18
Enamine
EN300-1855699-0.5g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
0.5g
$671.0 2023-09-18
Enamine
EN300-1855699-0.25g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
0.25g
$642.0 2023-09-18
Enamine
EN300-1855699-1.0g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
1g
$1343.0 2023-05-26
Enamine
EN300-1855699-10.0g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
10g
$5774.0 2023-05-26
Enamine
EN300-1855699-10g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
10g
$3007.0 2023-09-18
Enamine
EN300-1855699-0.05g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
0.05g
$587.0 2023-09-18
Enamine
EN300-1855699-5.0g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
5g
$3894.0 2023-05-26
Enamine
EN300-1855699-0.1g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
0.1g
$615.0 2023-09-18
Enamine
EN300-1855699-1g
2-[(3-ethylphenyl)methyl]oxirane
1552600-07-3
1g
$699.0 2023-09-18

2-(3-ethylphenyl)methyloxirane 関連文献

2-(3-ethylphenyl)methyloxiraneに関する追加情報

Professional Introduction to Compound with CAS No. 1552600-07-3 and Product Name 2-(3-ethylphenyl)methyloxirane

Compound with the CAS number 1552600-07-3 and the product name 2-(3-ethylphenyl)methyloxirane represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various chemical synthesis processes and as a building block for more complex molecules. The presence of an oxirane ring, also known as an epoxide, in its molecular structure suggests a high degree of reactivity, making it a valuable candidate for further exploration in medicinal chemistry.

The 2-(3-ethylphenyl)methyloxirane molecule is particularly intriguing because of its ability to undergo diverse chemical transformations. The oxirane ring can participate in ring-opening reactions, which are pivotal in the synthesis of more intricate organic compounds. These reactions can be catalyzed by various reagents, leading to the formation of alcohols, amines, and other functional groups that are essential in drug development. The 3-ethylphenyl substituent adds another layer of complexity, influencing the electronic properties and steric environment of the molecule, which can be tailored for specific chemical or biological activities.

In recent years, there has been a surge in research focused on epoxides due to their utility as intermediates in the synthesis of bioactive molecules. The 2-(3-ethylphenyl)methyloxirane compound has been explored in several studies for its potential role in creating novel pharmaceutical agents. For instance, researchers have investigated its use as a precursor in the synthesis of antiviral and anticancer compounds. The oxirane ring's ability to form stable bonds with other molecules makes it an ideal candidate for designing molecules that can interact with biological targets effectively.

One of the most exciting applications of 2-(3-ethylphenyl)methyloxirane is in the field of green chemistry. The compound's reactivity allows for the development of catalytic processes that minimize waste and improve efficiency. This aligns with the growing emphasis on sustainable practices in chemical manufacturing. By leveraging the properties of this molecule, chemists can develop more environmentally friendly synthetic routes that reduce the reliance on hazardous reagents and solvents.

The pharmaceutical industry has also shown interest in 2-(3-ethylphenyl)methyloxirane due to its potential as a scaffold for drug discovery. The oxirane ring can be modified to introduce various functional groups, enabling the creation of a wide range of derivatives with different pharmacological properties. Researchers are particularly interested in exploring its role in developing treatments for neurological disorders, where precise molecular interactions are crucial. The ability to fine-tune the structure of 2-(3-ethylphenyl)methyloxirane allows for the optimization of drug candidates for better efficacy and reduced side effects.

Another area where this compound has found relevance is in materials science. The unique chemical properties of 2-(3-ethylphenyl)methyloxirane make it suitable for use in polymer synthesis and surface modifications. Its reactivity allows for the creation of polymers with specific characteristics, such as enhanced durability or biodegradability. These materials can find applications in various industries, from packaging to medical devices, where performance and environmental impact are critical considerations.

The synthesis of 2-(3-ethylphenyl)methyloxirane itself is an intriguing process that showcases the ingenuity of organic chemists. Traditional methods often involve multi-step reactions that require careful control over reaction conditions to ensure high yields and purity. However, recent advancements in catalytic systems have made it possible to synthesize this compound more efficiently and with greater precision. These improvements not only facilitate research but also make it more feasible to explore its applications on an industrial scale.

Future research directions for 2-(3-ethylphenyl)methyloxirane include exploring its role in photodynamic therapy and other innovative therapeutic approaches. The compound's ability to undergo photochemical reactions opens up possibilities for developing light-sensitive drugs that can target specific areas within the body more accurately. This could revolutionize certain medical treatments by allowing for more targeted and less invasive interventions.

In conclusion, compound with CAS No. 1552600-07-3 and product name 2-(3-ethylphenyl)methyloxirane is a versatile molecule with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for chemists and researchers working on pharmaceuticals, materials science, and green chemistry initiatives. As our understanding of its properties continues to grow, so too will its applications, contributing to advancements that benefit society as a whole.

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